molecular formula C17H18N4O2S B3020925 1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide CAS No. 2097864-27-0

1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide

Cat. No.: B3020925
CAS No.: 2097864-27-0
M. Wt: 342.42
InChI Key: MDOIBSBTRLREEQ-UHFFFAOYSA-N
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Description

1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and make it a versatile compound for various research applications.

Biological Activity

1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide, a compound that integrates a phenyl group with a pyrazole and pyridine moiety, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of appropriate hydrazine derivatives with carbonyl compounds. The synthesis typically yields a high purity product, which can be characterized by methods such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the target compound. For instance, derivatives of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl) exhibited significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were determined using the well diffusion method, showing promising results comparable to standard antibiotics .

CompoundMIC (μg/mL)Activity Against
10a31.25A. niger
10b62.5P. mirabilis
10c>250S. aureus

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases .

Anticancer Activity

Research indicates that certain pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanisms include induction of apoptosis and inhibition of cell proliferation. The compound's ability to modulate pathways involved in cancer progression makes it a candidate for further investigation in oncological pharmacotherapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the Pyrazole Ring : Variations in the substituents at different positions on the pyrazole ring significantly affect the antimicrobial and anticancer activities.
  • Pyridine Moiety : The presence and position of substituents on the pyridine ring are crucial for enhancing activity against specific targets.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that compounds with a similar structure to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 31.25 μg/mL against A. niger .
  • Inhibition of Cancer Cell Lines : Another investigation revealed that certain derivatives led to significant cytotoxicity in breast cancer cell lines, with IC50 values indicating effective dose-dependent responses .

Properties

IUPAC Name

1-phenyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-15-5-2-1-3-6-15)20-9-10-21-13-17(12-19-21)16-7-4-8-18-11-16/h1-8,11-13,20H,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOIBSBTRLREEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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